Opioid Receptor Affinity: Dextro vs. Levo Morphinan Stereochemical Selectivity (~1,000-Fold to >10,000-Fold Difference)
Nordextrorphan, as a dextrorotatory morphinan, exhibits opioid receptor binding that is quantitatively distinct from its levorotatory enantiomer norlevorphanol. In the structurally analogous N-methylated pair levorphanol (levo) vs. dextrorphan (dextro), the levo isomer displays MOR Ki values of 0.38–0.51 nM, while the dextro isomer shows MOR Ki values approximately 3 orders of magnitude higher (~400–4,000 nM range), representing a >1,000-fold loss of opioid receptor affinity [1]. This stereochemical trend is conserved across multiple morphinan enantiomeric pairs evaluated by Neumeyer et al. (2014), who reported that 'all dextrorotatory morphinans exhibited lower affinities to MOR, KOR, and DOR than their levorotatory enantiomers,' with differences reaching approximately 3 orders of magnitude for the levorphanol/dextrorphan pair [2]. For nordextrorphan specifically, direct Ki values at MOR, KOR, and DOR are not reported in the primary literature; however, the class-level enantiomeric trend predicts low or negligible opioid receptor engagement, consistent with the absence of opioid-mediated analgesic or abuse-liability signals [3]. By contrast, norlevorphanol is classified as a Schedule I opioid analgesic, affirming its potent MOR/KOR/DOR agonist activity [4].
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Nordextrorphan: Direct Ki not reported; predicted to be in the micromolar range or higher based on enantiomeric class behavior |
| Comparator Or Baseline | Norlevorphanol (levo enantiomer): High MOR affinity expected (N-methyl analog levorphanol MOR Ki = 0.38–0.51 nM [1]); Dextrorphan (N-methyl dextro analog): MOR Ki approximately 3 orders of magnitude higher than levorphanol [2] |
| Quantified Difference | Approximately 1,000-fold to >10,000-fold lower MOR affinity for dextro vs. levo morphinans; exact nordextrorphan vs. norlevorphanol difference not directly measured |
| Conditions | Competitive radioligand binding assays using [3H]DAMGO at human MOR expressed in CHO cells (for levorphanol/dextrorphan data); enantiomeric trend confirmed across multiple morphinan pairs in the Neumeyer et al. (2014) study |
Why This Matters
This stereochemical divergence means nordextrorphan can be used experimentally to interrogate non-opioid neuroprotective mechanisms without the confounding variable of MOR/KOR/DOR-mediated analgesia, respiratory depression, or abuse potential that accompanies its levo enantiomer norlevorphanol.
- [1] BindingDB entry for Levorphanol (BDBM50003571). Ki values: 0.380 nM, 0.420 nM, 0.510 nM at MOR. Retrieved from https://www.bindingdb.org. View Source
- [2] Neumeyer, J. L., et al. (2014). Preliminary Pharmacological Evaluation of Enantiomeric Morphinans. ACS Chemical Neuroscience, 5(2), 93–99. doi:10.1021/cn400205z. View Source
- [3] Wikipedia contributors. (2024). 3-Hydroxymorphinan. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/3-hydroxymorphinan. View Source
- [4] Wikipedia contributors. (2024). Norlevorphanol. In Wikipedia, The Free Encyclopedia. Retrieved from https://en.wikipedia.org/wiki/Norlevorphanol. View Source
